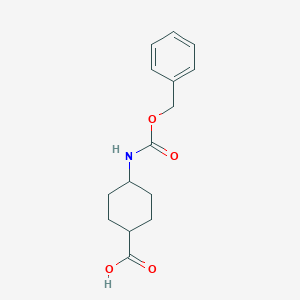

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Beschreibung

The exact mass of the compound trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMICQYOGWAOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986560 | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-34-3, 67299-52-9 | |

| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002920538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number

< An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a bifunctional organic molecule that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its rigid cyclohexane core provides a defined three-dimensional structure, while the carboxylic acid and carbobenzoxy (Cbz)-protected amine functionalities offer orthogonal handles for chemical modification. The trans stereochemistry of the substituents on the cyclohexane ring is pivotal, ensuring a specific spatial orientation that is often critical for biological activity.[1] This guide provides an in-depth overview of its properties, synthesis, analysis, and applications, with a focus on its role in drug discovery and development. The primary identifier for this compound is CAS Number 34771-04-5 .[2][3][4]

Part 1: Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

Key Identifiers and Synonyms:

-

Primary Name: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

-

Common Synonyms: trans-4-(Cbz-amino)cyclohexanecarboxylic Acid, trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid[2]

The structure consists of a cyclohexane ring with a carboxylic acid group and a Cbz-protected amino group located at positions 1 and 4 in a trans configuration. The Cbz group (CO2-benzyl) is a common amine-protecting group, stable under a variety of conditions but readily removable by catalytic hydrogenation.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 217 °C | [2] |

| Boiling Point (Predicted) | 484.7 ± 44.0 °C | [2] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.75 ± 0.10 | [2] |

| LogP (XLogP3) | 2.947 | [2] |

Part 2: Synthesis and Purification

The synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid typically starts from trans-4-aminocyclohexanecarboxylic acid, which itself is often derived from the catalytic hydrogenation of p-aminobenzoic acid.[5][6] The key step is the selective protection of the amino group.

Causality in Protocol Design: The choice of a Schotten-Baumann reaction is deliberate. It is a robust and high-yielding method for acylating amines. Using a biphasic system with a mild base like sodium carbonate is crucial. The base neutralizes the HCl generated during the reaction, driving it to completion, while the aqueous phase allows for easy separation of the product from water-soluble byproducts.

Detailed Synthetic Protocol (Schotten-Baumann Conditions):

-

Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid in a 1 M aqueous solution of sodium carbonate in an ice bath. The molar equivalent of base should be at least twice that of the starting amine to neutralize both the carboxylic acid and the HCl byproduct.

-

Protection Reaction: While vigorously stirring the cooled solution, slowly add a solution of benzyl chloroformate (Cbz-Cl) in a suitable organic solvent like dioxane, maintaining the temperature between 0-5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

-

Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~2. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a product with >96% purity.

Part 3: Applications in Drug Development

The rigid trans-1,4-disubstituted cyclohexane scaffold is a valuable motif in medicinal chemistry. It acts as a conformationally restricted bioisostere for phenyl rings or extended alkyl chains. This rigidity can enhance binding affinity to biological targets and improve metabolic stability.

Role as a Scaffolding Intermediate: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8][9] For example, derivatives of 4-aminocyclohexanecarboxylic acid are used in the development of Janus kinase (JAK) inhibitors for treating autoimmune diseases and certain cancers.[7][9] It also serves as a building block for creating novel thrombin inhibitors and other pharmacologically active agents.[6]

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of the compound is paramount for its use in GMP (Good Manufacturing Practice) environments and for achieving reproducible results in research.

Self-Validating Analytical Workflow: A multi-pronged approach to analysis ensures trustworthiness. Each technique provides orthogonal information, validating the results of the others. For example, HPLC confirms purity, while NMR and IR confirm the chemical structure.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Result |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | A major peak corresponding to the product, with purity typically >96.0%. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation | Characteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the cyclohexane protons. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification | Strong C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the carbamate (~1690 cm⁻¹), and an N-H stretching band (~3300 cm⁻¹). |

| Neutralization Titration | Assay of the carboxylic acid group | A quantitative method to determine the molar concentration of the acidic functionality, providing an assay value.[10] |

Standard HPLC Protocol:

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Column: Use a C18 reverse-phase column.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water).

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the eluent using a UV detector at a wavelength of ~254 nm.

-

Analysis: Calculate the area percentage of the main peak to determine the purity.

Part 5: Safety and Handling

According to available Safety Data Sheets (SDS), trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storing under an inert gas as the material may be air-sensitive.

Conclusion

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS: 34771-04-5) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for constructing complex molecules with precise three-dimensional architectures. A comprehensive understanding of its properties, synthesis, and analytical profiles, as detailed in this guide, is essential for its effective and reliable application in the rigorous and demanding field of drug development.

References

- Google Patents. WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.

- Google Patents.

- PatSnap.

-

Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. [Link]

-

ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. [Link]

-

JETIR. DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. [Link]JETIR2308182.pdf)

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. jetir.org [jetir.org]

An In-depth Technical Guide to trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

This guide provides a comprehensive overview of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's properties, synthesis, characterization, and applications, with a focus on practical, field-proven insights.

Introduction and Strategic Importance

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, often abbreviated as Cbz-trans-ACHC, belongs to a class of conformationally constrained amino acids. Its rigid cyclohexane scaffold imparts a well-defined spatial orientation to the amino and carboxylic acid functionalities. This structural rigidity is highly sought after in medicinal chemistry for several reasons:

-

Scaffold Rigidity for Enhanced Selectivity: The constrained cyclohexane ring limits the conformational flexibility of the molecule. When incorporated into a drug candidate, this can lead to a more precise interaction with the target receptor or enzyme, potentially increasing potency and reducing off-target effects.

-

Metabolic Stability: The carbocyclic core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

-

Versatile Synthetic Handle: The carboxylic acid and the protected amine provide orthogonal functional groups for further chemical elaboration, making it a valuable intermediate for constructing more complex molecules.

The benzyloxycarbonyl (Cbz or Z) protecting group is a classic and widely used amine protecting group, stable to a range of reaction conditions but readily removable by catalytic hydrogenation. This allows for the selective deprotection of the amino group at a desired stage of a synthetic sequence.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties is paramount for the effective use of this compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 34771-04-5 | [1] |

| Molecular Formula | C₁₅H₁₉NO₄ | |

| Molecular Weight | 277.32 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Safety Information:

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

The synthesis of Cbz-trans-ACHC is typically a two-step process starting from p-aminobenzoic acid. The first step involves the reduction of the aromatic ring to afford trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group.

Synthesis of the Precursor: trans-4-Aminocyclohexanecarboxylic Acid

The catalytic hydrogenation of p-aminobenzoic acid is a common method for the preparation of 4-aminocyclohexanecarboxylic acid. This reaction often yields a mixture of cis and trans isomers.[3][4] The trans isomer is the thermodynamically more stable product and can be favored under certain reaction conditions.

Diagram 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

Caption: Synthetic pathway to trans-4-aminocyclohexanecarboxylic acid.

A key challenge is the separation of the cis and trans isomers. This can be achieved by fractional recrystallization or by derivatization followed by separation and deprotection.[1] Patents describe processes that can achieve a high trans to cis ratio directly from the hydrogenation reaction.[5][6]

Protection of the Amino Group: Synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

The protection of the amino group of trans-4-aminocyclohexanecarboxylic acid is a standard procedure in peptide synthesis and organic chemistry. The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.

Experimental Protocol:

-

Dissolution: trans-4-Aminocyclohexanecarboxylic acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water, containing sodium hydroxide (2 equivalents). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Protecting Agent: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture should be kept basic (pH 8-9) by the concurrent addition of a sodium hydroxide solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Workup: The reaction mixture is washed with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities. The aqueous layer is then acidified to pH 2-3 with cold 1 M HCl.

-

Isolation: The precipitated product, trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetone/water mixture, to yield a white crystalline solid.[7][8]

Diagram 2: Synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

Caption: Protection of the amino group to yield the title compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the cyclohexyl protons, the benzylic protons of the Cbz group, and the aromatic protons. A predicted ¹H NMR spectrum suggests a complex multiplet for the cyclohexyl protons around 1.71 ppm (in D₂O).[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carboxyl carbon, the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexane ring.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for:

-

O-H stretch of the carboxylic acid: A very broad band from approximately 3300 to 2500 cm⁻¹.[12]

-

N-H stretch of the carbamate: A moderate band around 3300 cm⁻¹.

-

C-H stretches of the cyclohexane and aromatic rings: Bands just below and above 3000 cm⁻¹.

-

C=O stretch of the carboxylic acid and carbamate: Strong bands in the region of 1750-1650 cm⁻¹.[13]

-

C-O stretch of the carboxylic acid and carbamate: Bands in the 1300-1200 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (C₁₅H₁₉NO₄), the expected molecular ion peak [M+H]⁺ would be at m/z 278.13.[14]

Applications in Drug Discovery and Development

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. A prominent application is in the development of Janus kinase (JAK) inhibitors .[3][4][5] JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[15][16]

The trans-4-aminocyclohexanecarboxylic acid scaffold has been incorporated into several JAK inhibitors to provide a rigid and metabolically stable core that can be further functionalized to achieve potent and selective inhibition of specific JAK isoforms.[17] The use of the Cbz-protected form allows for the controlled introduction of this key structural motif during a multi-step synthesis.

Diagram 3: Role in JAK Inhibitor Synthesis

Caption: General workflow for utilizing the title compound in drug synthesis.

Conclusion

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is a strategically important building block in modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity make it an attractive scaffold for the design of potent and selective therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering valuable insights for researchers and drug development professionals. The methodologies and data presented herein are intended to facilitate the effective utilization of this versatile compound in the pursuit of novel therapeutics.

References

- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 7. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 8. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 10. rsc.org [rsc.org]

- 11. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum [chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. scialert.net [scialert.net]

- 14. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

trans-4-(Cbz-amino)cyclohexanecarboxylic acid structure

An In-depth Technical Guide to trans-4-(Cbz-amino)cyclohexanecarboxylic Acid: Structure, Synthesis, and Application

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, often abbreviated as Z-trans-4-ACHC-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its rigid cyclohexane core, combined with the stereochemically defined trans orientation of its functional groups—a carboxylic acid and a carbamoyl-protected amine—makes it an invaluable scaffold for designing structurally constrained peptides and small molecule therapeutics. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group provides stability and allows for selective deprotection during multi-step syntheses. This guide offers a detailed exploration of its structure, physicochemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The defining feature of this molecule is the trans relationship between the C1 carboxylic acid and the C4 Cbz-amino group on the cyclohexane ring. This arrangement forces both bulky substituents into equatorial positions in the stable chair conformation, minimizing steric strain and defining a specific spatial orientation for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 34771-04-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| IUPAC Name | trans-4-[(benzyloxy)carbonylamino]cyclohexane-1-carboxylic acid | [2] |

| Synonyms | trans-4-(Cbz-amino)cyclohexanecarboxylic acid, Z-trans-4-ACHC-OH | [2][3] |

| Storage | Room temperature, preferably in a cool, dark place (<15°C) |

Structural Elucidation and Spectroscopic Analysis

Confirming the precise structure and stereochemistry of trans-4-(Cbz-amino)cyclohexanecarboxylic acid is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum provides critical information about the trans configuration. In the chair conformation, the protons on C1 and C4 (the carbons bearing the substituents) are both in the axial position. The resulting signal for these protons is typically a complex multiplet due to coupling with adjacent axial and equatorial protons. The width and multiplicity of this signal are characteristic of the trans isomer.

-

¹³C NMR : The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the carboxylic acid and the Cbz group, the aromatic carbons of the benzyl group, the CH₂ of the benzyl group, and the carbons of the cyclohexane ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups:

-

A broad O-H stretch from the carboxylic acid.

-

A sharp N-H stretch from the amide group.

-

Strong C=O stretching vibrations for both the carboxylic acid and the carbamate carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the exact mass of 277.32 g/mol .

Synthesis Protocol

The most direct synthesis involves the N-protection of the commercially available trans-4-aminocyclohexanecarboxylic acid. The reaction is a standard Schotten-Baumann procedure, which is robust and high-yielding.

Rationale of Experimental Choices

-

Starting Material : trans-4-aminocyclohexanecarboxylic acid is chosen as it already possesses the desired trans stereochemistry.[4] Synthesizing it from aromatic precursors like p-aminobenzoic acid often yields a mixture of cis and trans isomers, requiring complex purification or isomerization steps.[5][6][7][8]

-

Protecting Group : The Carbobenzoxy (Cbz) group is selected for its stability under a wide range of reaction conditions and its straightforward removal via catalytic hydrogenation.

-

Reagent : Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group.

-

Base : An aqueous base like sodium hydroxide or sodium carbonate is used to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion. It also deprotonates the carboxylic acid, increasing its solubility in the aqueous phase.

Detailed Experimental Workflow

-

Dissolution : Dissolve trans-4-aminocyclohexanecarboxylic acid in a 1M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

Reagent Addition : Slowly and simultaneously add benzyl chloroformate and an additional equivalent of 1M sodium hydroxide solution, ensuring the temperature is maintained below 5 °C and the pH remains basic.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up : Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification : Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the product.

-

Isolation : Collect the white solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Sources

- 1. TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum [chemicalbook.com]

- 2. trans-1-(Benzyloxycarbonylamino)cyclohexyl-4-carboxylic acid | CAS 34771-04-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid [cymitquimica.com]

- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Isomers of C15H19NO4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular formula C15H19NO4, focusing on two prominent and structurally distinct isomers: the natural alkaloid Convolidine and the synthetic epoxy resin precursor 4-(Diglycidylamino)phenyl glycidyl ether . The existence of multiple compounds sharing the same molecular formula necessitates a careful and distinct examination of each, as their chemical properties, biological activities, and industrial applications are vastly different. This document is intended to serve as a critical resource for researchers and professionals in drug development and material science, offering in-depth information on the synthesis, characterization, and application of these molecules.

Part 1: The Bioactive Alkaloid - Convolidine

Introduction to Convolidine

Convolidine is a tropane alkaloid naturally occurring in various species of the Convolvulus genus, plants with a rich history in traditional medicine.[1] Its molecular formula, C15H19NO4, and a molecular weight of approximately 277.31 g/mol have been confirmed through mass spectrometry and NMR analysis. The unique tropane core structure of Convolidine has drawn significant interest from the scientific community, particularly for its potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key physicochemical data for Convolidine.

| Property | Value | Source |

| Molecular Formula | C15H19NO4 | PubChem |

| Molecular Weight | 277.31 g/mol | PubChem |

| IUPAC Name | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 4-hydroxy-3-methoxybenzoate | PubChem |

| CAS Number | 63911-32-0 | Vendor Data |

| Appearance | White powder | Vendor Data |

| Boiling Point | 439.0±45.0 °C at 760 mmHg | Vendor Data |

| Density | 1.28±0.1 g/cm³ | Vendor Data |

Spectroscopic data is crucial for the unambiguous identification of Convolidine. While a comprehensive spectral analysis is beyond the scope of this guide, key spectral features are available through public databases such as PubChem.

Biological Activity and Mechanism of Action

The most significant and well-documented biological activity of Convolidine is its role as a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).[2][3] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The aggregation of these peptides is a pathological hallmark of Alzheimer's disease.

The mechanism of action of Convolidine as a BACE1 inhibitor has been investigated through in-silico modeling and in-vitro assays.[2][3] Molecular dynamics simulations have shown that the Convolidine-BACE1 complex is stable, and docking studies indicate that the binding of Convolidine to BACE1 reduces the enzyme's affinity for its substrate, the Amyloid Precursor Protein (APP).[2][3] This inhibition was validated in-vitro using a FRET-based BACE1 activity assay, which determined an IC50 value of 0.49 µM for Convolidine.[2][3]

Figure 1: Simplified signaling pathway illustrating the role of BACE1 in the amyloidogenic pathway and the inhibitory action of Convolidine.

The neuroprotective potential of flavonoids and alkaloids, the class of compounds to which Convolidine belongs, is well-documented.[4][5][6][7] These compounds often exhibit antioxidant and anti-inflammatory properties, which can contribute to their neuroprotective effects.[4][5][6][7]

Experimental Protocols: Extraction and Purification

The isolation of Convolidine from its natural source, such as Convolvulus pluricaulis, is a multi-step process that requires careful execution. The following is a generalized protocol based on established methods for alkaloid extraction.

Step 1: Plant Material Preparation

-

Obtain the whole plant of Convolvulus pluricaulis.

-

Clean the plant material and dry it in a shaded area to preserve the chemical constituents.

-

Grind the dried plant material into a fine powder.

Step 2: Defatting

-

Soak the powdered plant material in a non-polar solvent like n-hexane to remove fats and waxes.

-

Perform this extraction using ultrasonication for approximately 50 minutes.

-

Filter the mixture to remove the hexane. Repeat this step with fresh solvent to ensure complete defatting.

Step 3: Alkaline Ethanolic Extraction

-

Dry the defatted plant material thoroughly.

-

Extract the material with a 2% (w/v) solution of potassium hydroxide in ethanol via ultrasonication for 50 minutes. The alkaline conditions facilitate the extraction of alkaloids.

-

Repeat the extraction process two more times with fresh solvent to maximize the yield.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Step 4: Liquid-Liquid Extraction

-

Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

-

Basify the aqueous layer with a suitable base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into an immiscible organic solvent like chloroform.

-

Evaporate the organic solvent to yield the total alkaloid fraction.

Step 5: Chromatographic Purification

-

Subject the total alkaloid fraction to flash chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and ethyl acetate, to separate the different alkaloids.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine the fractions containing Convolidine and evaporate the solvent.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Figure 2: A generalized workflow for the extraction and purification of Convolidine.

Part 2: The Industrial Workhorse - 4-(Diglycidylamino)phenyl glycidyl ether

Introduction to 4-(Diglycidylamino)phenyl glycidyl ether

In stark contrast to the natural product Convolidine, 4-(Diglycidylamino)phenyl glycidyl ether (also known as N,N-diglycidyl-4-glycidyloxyaniline) is a synthetic compound with significant industrial applications.[] It is a trifunctional epoxy resin, meaning it possesses three reactive epoxide groups per molecule. This high functionality allows for the formation of densely cross-linked polymer networks, imparting excellent thermal and mechanical properties to the cured material.[9][10]

Physicochemical and Spectroscopic Data

The properties of 4-(Diglycidylamino)phenyl glycidyl ether are well-characterized due to its commercial importance.

| Property | Value | Source |

| Molecular Formula | C15H19NO4 | PubChem |

| Molecular Weight | 277.32 g/mol | Sigma-Aldrich |

| IUPAC Name | 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | PubChem |

| CAS Number | 5026-74-4 | Sigma-Aldrich |

| Appearance | Yellow viscous liquid | PubChem |

| Density | 1.22 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.567 | Sigma-Aldrich |

| Flash Point | 113 °C | BOC Sciences |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra, are readily available from commercial suppliers and public databases, facilitating its identification and quality control.

Applications and Polymerization Chemistry

The primary application of 4-(Diglycidylamino)phenyl glycidyl ether is as a monomer or cross-linker in the formulation of high-performance epoxy resins. These resins are used in a variety of applications, including:

-

Adhesives and sealants[]

-

Composites for the aerospace and automotive industries[9]

-

Coatings with high thermal stability[]

-

Materials for medical devices and drug delivery systems[][11]

-

Precursors for shape memory polymers[11]

The curing of 4-(Diglycidylamino)phenyl glycidyl ether involves the ring-opening polymerization of its epoxide groups. This can be achieved through various mechanisms, primarily with the use of curing agents such as amines and anhydrides.

Amine Curing: Diamines are common curing agents for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbon atom of the epoxide ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. The newly formed secondary amine can then react with another epoxide group, leading to a cross-linked network. The tertiary amine present in the structure of 4-(Diglycidylamino)phenyl glycidyl ether can act as an internal catalyst, accelerating the curing process.[12]

Anhydride Curing: Acid anhydrides are another important class of curing agents. The curing reaction is more complex and typically requires an initiator or catalyst. The reaction is believed to proceed through the opening of the anhydride ring by a hydroxyl group (which may be present as an impurity or formed in situ), followed by the reaction of the resulting carboxylic acid with an epoxide group.

Figure 3: A conceptual diagram of the epoxy curing process involving 4-(Diglycidylamino)phenyl glycidyl ether.

The thermal and mechanical properties of the cured polymer are highly dependent on the choice of curing agent and the curing conditions.[13] The high cross-link density achievable with this trifunctional resin generally results in materials with high glass transition temperatures (Tg) and excellent mechanical strength.[9][10]

Safety and Handling

4-(Diglycidylamino)phenyl glycidyl ether is classified as a hazardous substance and requires careful handling. It is a skin irritant and a skin sensitizer, and it is suspected of being a mutagen.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The molecular formula C15H19NO4 represents at least two vastly different chemical entities, each with its own unique set of properties and applications. Convolidine, a natural alkaloid, holds promise as a therapeutic agent for neurodegenerative diseases due to its potent BACE1 inhibitory activity. In contrast, 4-(Diglycidylamino)phenyl glycidyl ether is a key component in the formulation of high-performance polymers with widespread industrial applications. This guide has provided a detailed technical overview of both compounds, offering valuable insights for researchers and professionals working in the fields of drug discovery and materials science. A clear understanding of the distinct nature of these isomers is crucial for their safe and effective use in their respective domains.

References

-

Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment. PubMed. [Link]

-

Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment | Request PDF. ResearchGate. [Link]

-

TTA500: N,N-Diglycidyl-4-Glycidyloxyaniline Cas 5026-74-4. Tetra. [Link]

-

Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. PMC - PubMed Central. [Link]

-

Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. The Royal Society of Chemistry. [Link]

-

N,N-Diglycidyl-4-glycidyloxyaniline CAS 5026-74-4. Warshel Chemical Ltd. [Link]

-

Epoxy Resin Curing Mechanisms | PDF | Ether. Scribd. [Link]

-

Thermal conductivity, specific heat, and dynamic mechanical behavior of diglycidyl ether of bisphenol a cured with m‐phenylenediamine. Semantic Scholar. [Link]

-

4-(Diglycidylamino)phenyl glycidyl ether | C15H19NO4 | CID 62558. PubChem. [Link]

-

Confolidine, a New Alkaloid from the Aerial Part of Convolvulus subhirsutus. ResearchGate. [Link]

-

Convolvulus pluricaulis Choisy's Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model. PMC - PubMed Central. [Link]

-

Epoxy resin cure. [Phenyl glycidyl ether] (Technical Report). OSTI.GOV. [Link]

-

A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PubMed Central. [Link]

-

Phytochemical screening and structure elucidation of isolated compounds from Convolvulus dorycnium plant originated from west of.[Link]

-

The kinetics and mechanism of cure of an amino-glycidyl epoxy resin by a co-anhydride as studied by FT-Raman spectroscopy. Semantic Scholar. [Link]

-

BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. NIH. [Link]

-

What are BACE1 inhibitors and how do they work? Patsnap Synapse. [Link]

-

Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PMC - PubMed Central. [Link]

-

Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Unibo. [Link]

-

Effect of polyethersulfone and N,N'-bismaleimido-4,4'-diphenyl methane on the mechanical and thermal properties of epoxy systems. Express Polymer Letters. [Link]

-

Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]

-

Thermal Behavior of Polymers in Solid-State. ETFLIN. [Link]

-

Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review. PMC. [Link]

-

Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link]

-

Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). NIH. [Link]

-

Full Text. Systematic Reviews in Pharmacy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. Cas 5026-74-4 N,N-Diglycidyl-4-Glycidyloxyaniline Wholesale | Tetra [tetrawill.com]

- 10. warshel.com [warshel.com]

- 11. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 12. N,N-Diglycidyl-4-glycidyloxyaniline | 5026-74-4 | Benchchem [benchchem.com]

- 13. Express Polymer Letters [expresspolymlett.com]

- 14. 4-(Diglycidylamino)phenyl glycidyl ether | C15H19NO4 | CID 62558 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (trans-Cbz-ACHC), a critical parameter for its identification, purity assessment, and solid-state characterization in pharmaceutical development. Moving beyond a simple statement of the value, this document delves into the foundational principles that govern the melting transition, offering field-proven insights into the causality behind experimental choices and the establishment of self-validating protocols. We will explore the influence of isomeric purity, potential process-related impurities, and the structural basis for the observed thermal behavior. Standardized methodologies for accurate melting point determination, including the United States Pharmacopeia (USP) General Chapter <741> guidelines, are presented in detail. Furthermore, advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and the critical concept of polymorphism are discussed in the context of ensuring the physicochemical integrity of this important synthetic intermediate.

Introduction: Beyond a Value, A Critical Physicochemical Parameter

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. For an active pharmaceutical ingredient (API) or a key intermediate like trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS No. 34771-04-5), the melting point is not merely a number for a specification sheet; it is a sentinel indicator of identity, purity, and solid-state form. The reported melting point for this compound is consistently in the range of 214-217°C , with some sources citing a sharp point at 217°C .[1] A patent describing its synthesis notes a melting point of 214-217°C with decomposition.

This guide will dissect the factors that contribute to this value and the variability often observed in laboratory practice. A thorough understanding of the melting behavior is paramount, as deviations can signal the presence of impurities, an incorrect isomeric form, or an unintended polymorphic state, each with profound implications for downstream processes and final product quality.

The Determinants of Melting Behavior

The melting temperature of trans-Cbz-ACHC is intrinsically linked to its molecular structure and the efficiency with which its molecules pack into a crystal lattice. Several key factors must be considered to interpret melting point data correctly.

The Critical Role of Isomeric Purity

The "trans" designation in the compound's name is of paramount importance. The cyclohexane ring is substituted at the 1 and 4 positions, and these substituents can be on the same side (cis) or opposite sides (trans) of the ring's plane.

-

Structural Packing: Trans isomers of 1,4-disubstituted cyclohexanes, like the target compound, generally have a more linear and symmetrical shape than their bent cis counterparts. This higher symmetry allows for more efficient and stable packing in the crystal lattice.[2][3]

-

Intermolecular Forces: Tighter packing maximizes the intermolecular forces (e.g., hydrogen bonding between the carboxylic acid and carbamate groups, van der Waals forces) that must be overcome by thermal energy to transition from the solid to the liquid state.

-

Melting Point Consequence: Consequently, trans-isomers almost invariably exhibit higher melting points than their cis-isomers.[4] The cis-isomer of Cbz-ACHC, if present, acts as an impurity, leading to a depression and broadening of the observed melting range. Patent literature confirms that amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid display superior crystallinity compared to the cis isomers, a property that is leveraged for purification.

Process-Related Impurities

The synthesis of trans-Cbz-ACHC involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid. Potential impurities can arise from several sources:

-

Starting Materials: Unreacted trans-4-aminocyclohexanecarboxylic acid.

-

Reagents: Residual reagents from the protection step, such as benzyl chloroformate or byproducts from its decomposition.

-

Side Products: Minor products from side reactions.

-

Solvents: Residual solvents trapped in the crystal lattice.

The presence of any of these foreign molecules disrupts the regularity of the crystal lattice, weakening the intermolecular forces and causing a melting point depression and a broadening of the melting range .[5][6] A sharp melting range (typically ≤ 2°C) is a strong indicator of high purity.[7]

Polymorphism: The Solid-State Variable

Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, each having different physical properties, including melting point.[8][9] While one polymorph may be the most stable under a given set of conditions (thermodynamic form), other, less stable forms (metastable or kinetic forms) can also exist.[10] Metastable polymorphs generally have lower melting points than the thermodynamic form.

For pharmaceutical compounds, controlling polymorphism is critical, as different forms can affect solubility, bioavailability, and stability.[11][12] While specific polymorphic studies for trans-Cbz-ACHC are not widely published, it is a crucial parameter to investigate during drug development. The potential for polymorphism in carbamate-containing molecules is known, and its screening should be a standard part of the compound's characterization.[1][6]

Methodologies for Accurate Melting Point Determination

To ensure data integrity, the determination of the melting point must follow a standardized, validated protocol. The methodology described in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature provides an authoritative framework.[10][13]

Experimental Protocol: USP <741> Class Ia

This protocol is appropriate for crystalline substances like trans-Cbz-ACHC.

Apparatus:

-

A suitable melting range apparatus with a controlled heat source, a sample holder (e.g., a metal block), a thermometer or temperature sensor with an accuracy of ±0.5°C, and a means for viewing the sample.

-

Standard glass capillary tubes (closed at one end, typically 0.8–1.2 mm internal diameter).[10][11]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently pulverize the crystalline sample to a fine powder to ensure uniform packing.

-

Capillary Loading: Charge the capillary tube by tapping its open end into the powdered sample. Pack the sample into the closed end by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample column should be 2.5–3.5 mm high.[11]

-

Heating: Place the charged capillary into the heating block of the apparatus. Heat the block at a steady rate until the temperature is approximately 10°C below the expected melting point (e.g., heat to ~205°C for trans-Cbz-ACHC).

-

Determination: Reduce the heating rate to approximately 1-2°C per minute .[13][14] A slow heating rate is critical for thermal equilibrium and accurate determination.[15]

-

Observation and Recording:

-

Onset of Melting (T1): Record the temperature at which the first droplet of liquid is visible or when the column of the substance is observed to collapse against the side of the tube.[11]

-

Completion of Melting (T2): Record the temperature at which the last solid particle melts and the substance becomes a clear liquid throughout.

-

-

Reporting: The melting point is reported as the range T1 – T2 .

System Validation and Calibration

The accuracy of the apparatus must be regularly verified using USP Melting Point Reference Standards.[13] For a compound melting at ~217°C, suitable standards would include USP Vanillin (melting point ~82°C), USP Acetanilide (~115°C), USP Caffeine (~236°C), and others that bracket the expected range. This ensures the trustworthiness of the measurements.

Confirmatory Identification: The Mixed-Melting Point Technique

If an authentic reference standard of trans-Cbz-ACHC is available, the mixed-melting point technique serves as a powerful, self-validating confirmation of identity.[7][8][16]

Principle:

-

Identical Compounds: If the synthesized sample and the reference standard are the same compound, a 1:1 mixture of the two will behave as a pure substance. Its melting point will be sharp and identical to that of the individual components.[8]

-

Different Compounds: If the sample is not the target compound, the reference standard will act as an impurity. The mixture will exhibit a significantly depressed and broadened melting range compared to the individual components.[2][16]

Workflow:

-

Determine the melting range of the synthesized sample alone.

-

Determine the melting range of the authentic reference standard alone.

-

Thoroughly mix approximately equal parts of the sample and the reference standard.

-

Determine the melting range of the mixture.

-

Compare the three results to confirm identity.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

While capillary melting point provides essential data, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed view of a compound's thermal behavior. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

A DSC thermogram provides richer information:

-

Onset Temperature: The extrapolated beginning of the melting endotherm, often correlated with the start of melting.

-

Peak Temperature: The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample. This value is characteristic of the crystal lattice energy.

-

Detection of Polymorphic Transitions: DSC can detect solid-solid phase transitions that may occur before melting, which would appear as separate endothermic or exothermic events.

-

Purity Estimation: Specialized software can use the shape of the melting peak to estimate the purity of the sample based on the Van't Hoff equation.

Synthesis and Purity Considerations: A Practical Approach

The purity of trans-Cbz-ACHC is contingent on its synthesis and purification. A representative protocol for its formation from trans-4-aminocyclohexanecarboxylic acid involves N-protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7][8][9][13][16]

Representative Synthesis Protocol (Schotten-Baumann)

-

Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq.) in an aqueous solution of a base like sodium carbonate (2.5 eq.) or sodium hydroxide, cooling in an ice bath (0-5°C).[8]

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the low temperature. The base neutralizes the HCl byproduct, driving the reaction to completion.[8][13]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up & Acidification: Wash the aqueous mixture with a non-polar solvent (e.g., diethyl ether) to remove excess Cbz-Cl. Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with a strong acid (e.g., 1M HCl).[8]

-

Isolation: The desired product, trans-Cbz-ACHC, will precipitate upon acidification as it is less soluble in acidic water.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities, including the more soluble cis-isomer.

Summary of Key Data

The following table summarizes the critical physicochemical data for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

| Parameter | Value / Description | Significance |

| CAS Number | 34771-04-5 | Unique chemical identifier. |

| Molecular Formula | C₁₅H₁₉NO₄ | Defines the elemental composition. |

| Molecular Weight | 277.32 g/mol | Used for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid | A visual check for gross contamination. |

| Melting Point | 214 - 217 °C (with decomposition) | Primary indicator of identity and purity. A narrow range is desired. |

| Key Impurity | cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid | Lowers and broadens the melting range due to inefficient crystal packing. |

Conclusion

The melting point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, centered around 214-217°C , is a critical quality attribute that provides profound insights into the compound's identity and purity. Its accurate determination relies on adherence to standardized protocols, such as USP <741>, with careful control over experimental variables like the heating rate. The higher melting point of the trans-isomer relative to its cis-counterpart is a direct consequence of superior molecular symmetry and more efficient crystal lattice packing. Therefore, any deviation from the sharp, expected melting range should prompt an investigation into isomeric purity and the presence of process-related impurities. For comprehensive solid-state characterization in a drug development setting, capillary melting point should be augmented with advanced techniques like Differential Scanning Calorimetry to quantitatively assess thermal properties and screen for potential polymorphism. By adopting this rigorous, multi-faceted approach, researchers can ensure the integrity of this key synthetic building block, safeguarding the quality and consistency of subsequent manufacturing processes.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Portland State University. Purity and Identification of Solids Using Melting Points. Available from: [Link]

-

Chemistry Stack Exchange. Melting and boiling point in relation to cis and trans isomers. Available from: [Link]

-

Curia Global. Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

-

USP. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

-

Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Available from: [Link]

-

All About Drugs. Polymorphism. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Wikipedia. Cis–trans isomerism. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Chemistry Stack Exchange. Effect of impurities on melting point. Available from: [Link]

-

TutorChase. How do impurities affect the melting point of a substance? Available from: [Link]

-

Vedantu. How does cis and trans isomer differ from one another class 12 chemistry CBSE. Available from: [Link]

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

USP-NF. <741> Melting Range or Temperature. Available from: [Link]

Sources

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 13. Schotten-Baumann Reaction [organic-chemistry.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. total-synthesis.com [total-synthesis.com]

A Comprehensive Technical Guide to the Solubility of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (Z-ACHC) is a crucial non-proteinogenic amino acid derivative. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. A thorough understanding of its solubility is paramount for researchers and drug development professionals, as this fundamental physicochemical property governs everything from reaction kinetics and purification efficiency to formulation strategies and ultimate bioavailability.

This guide provides an in-depth analysis of the solubility characteristics of Z-ACHC. Moving beyond a simple data sheet, we will explore the underlying chemical principles that dictate its behavior in various solvent systems, detail robust experimental protocols for solubility determination, and offer field-proven insights to guide its practical application in a research and development setting.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an isolated parameter but rather a consequence of its intrinsic molecular structure and properties. The key physicochemical characteristics of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid are summarized below, providing the foundational context for its solubility profile.

| Property | Value | Source |

| CAS Number | 34771-04-5 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][3] |

| Molecular Weight | 277.32 g/mol | [1][3] |

| Melting Point | 217 °C | [1][3] |

| Physical State | White Solid / Crystals | [1][4] |

| pKa | 4.75 ± 0.10 | [3] |

| XLogP3 | 2.947 | [3] |

| Purity | ≥96.0% | [1][2] |

The molecule's structure contains a polar carboxylic acid group (pKa ~4.75), a moderately polar carbamate (amide) linkage, and significant non-polar character from the cyclohexane ring and the benzyl group of the carbobenzoxy protecting group. This amphiphilic nature suggests a complex solubility profile, highly dependent on the chosen solvent system. The XLogP3 value of ~2.9 indicates a preference for lipophilic environments, while the ionizable carboxylic acid group ensures that aqueous solubility will be strongly influenced by pH.

Solubility Profile of Z-ACHC

Direct, quantitative solubility data (e.g., mg/mL at a specific temperature) for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is not extensively published in readily available literature. However, based on its structure and the well-established behavior of similar protected amino acids, a reliable qualitative and predictive solubility profile can be constructed.[5][6]

Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule and are commonly used for peptide synthesis involving protected amino acids.[5][7] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a widely used solvent for Fmoc solid-phase peptide synthesis and is effective for many protected amino acids.[5] |

| Alcohols | Methanol, Ethanol | Low to Moderate | The solubility in alcohols is expected to decrease as the alkyl chain length of the alcohol increases, due to the increasing non-polar character of the solvent. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | At neutral pH, the carboxylic acid is partially ionized, but the large non-polar carbobenzoxy and cyclohexane moieties dominate, leading to poor aqueous solubility.[8][9] |

| Aqueous (Acidic) | pH < 3 | Very Low | At pH values more than 2 units below the pKa, the carboxylic acid is fully protonated (neutral), minimizing its polarity and resulting in the lowest aqueous solubility.[8] |

| Aqueous (Basic) | pH > 6.5 | Moderate to High | In basic solutions, the carboxylic acid is deprotonated to form a highly polar carboxylate salt, which significantly enhances its interaction with water and increases solubility.[9] |

| Non-Polar | Hexanes, Toluene | Very Low | The polar carboxylic acid and amide groups prevent effective solvation by non-polar solvents. |

Key Factors Governing Solubility

The Critical Role of pH

The single most influential factor on the aqueous solubility of Z-ACHC is pH. The carboxylic acid group (pKa ≈ 4.75) acts as a "solubility switch".

-

Below the pKa (pH < 3): The molecule is in its neutral, protonated form (R-COOH). This form is the least polar and exhibits the lowest intrinsic solubility in aqueous media.[8]

-

Around the pKa (pH 3-6): A mixture of the protonated and deprotonated forms exists.

-

Above the pKa (pH > 6): The molecule is predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). The introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in solubility.[9]

This relationship is fundamental for designing dissolution, formulation, and purification strategies. For example, dissolving the compound in a dilute basic solution (e.g., aqueous sodium bicarbonate) followed by neutralization can be an effective strategy.

Caption: pH-dependent ionization and its effect on aqueous solubility.

Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" is central to understanding the solubility of Z-ACHC in organic solvents. The process of dissolution requires overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new, favorable solute-solvent interactions.[10]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments and can accept hydrogen bonds. They effectively solvate the entire Z-ACHC molecule: the polar regions via dipole-dipole interactions and the non-polar regions via van der Waals forces.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can both donate and accept hydrogen bonds. While water can interact with the carboxylic acid, its strong hydrogen-bonding network is disrupted by the large, non-polar parts of Z-ACHC, leading to low solubility.[10]

-

Non-Polar Solvents (e.g., Hexane): These solvents can only engage in weak van der Waals forces and cannot effectively solvate the polar carboxylic acid and amide functionalities, resulting in very poor solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium or thermodynamic solubility.[8][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol Steps:

-

Preparation: Ensure the purity of both the Z-ACHC solid and the selected solvent.[10] Any impurities can significantly alter the final measurement.

-

Addition of Excess Solute: Add an excess amount of solid Z-ACHC to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[8]

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached.[11] This typically requires 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Phase Separation: Cease agitation and allow the excess solid to sediment. Separate the saturated supernatant from the solid phase. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Adsorption of the compound to the filter must be evaluated.

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of Z-ACHC in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a molecule with a dualistic solubility nature. Its large non-polar framework dictates a preference for organic solvents, particularly polar aprotic media like DMF and DMSO, which are essential for its use in synthetic chemistry. Conversely, its aqueous solubility is very low at neutral and acidic pH but can be dramatically increased in basic conditions due to the ionization of its carboxylic acid moiety. This pH-dependent behavior is a critical lever that can be manipulated for extraction, purification, and the development of aqueous formulations. For precise and reliable solubility data, the Shake-Flask method remains the definitive experimental approach, providing the thermodynamic equilibrium values necessary for robust process development and biopharmaceutical characterization.

References

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Google.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- trans-4-(carbobenzoxyamino)cyclohexanecarboxylic acid. (n.d.). Echemi.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Google.

- trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, 5G - C2036-5G. (n.d.). Lab Pro Inc.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Google.

- Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.

- The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- An effective organic solvent system for the dissolution of amino acids. (1996, October). PubMed.

- trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0. (n.d.). Sigma-Aldrich.

- trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America™. (n.d.). Fisher Scientific.

Sources

- 1. labproinc.com [labproinc.com]

- 2. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. solubility experimental methods.pptx [slideshare.net]

physical properties of trans-4-(Cbz-amino)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Physical Properties of trans-4-(Cbz-amino)cyclohexanecarboxylic Acid

Introduction

Trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Cbz-amino)cyclohexanecarboxylic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides conformational constraint, a desirable feature in the design of peptides, peptidomimetics, and other pharmacologically active molecules. The presence of the carboxybenzyl (Cbz) protecting group on the amine allows for selective chemical manipulations, making it an essential building block for complex molecular architectures.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing standardized protocols for their verification.

Core Molecular and Physical Characteristics

A summary of the fundamental properties of trans-4-(Cbz-amino)cyclohexanecarboxylic acid is presented below. These identifiers are crucial for unambiguous sourcing, handling, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 34771-04-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 277.32 g/mol | [1] |

| IUPAC Name | 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | [1] |